molecular formula C10H8BrClO B13664206 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one

5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13664206
M. Wt: 259.52 g/mol
InChI Key: MFXRSEPOBNDVBD-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one typically involves the halogenation of a naphthalenone precursor. Common methods include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Using chlorine gas or thionyl chloride.

Industrial Production Methods

Industrial production may involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors and advanced purification techniques might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3,4-dihydronaphthalen-2(1H)-one
  • 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
  • 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

The combination of bromine and chlorine atoms in 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one provides unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

5-bromo-8-chloro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrClO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2

InChI Key

MFXRSEPOBNDVBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1=O)Cl)Br

Origin of Product

United States

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